4-(2-Fluorophenyl)-2-methyl-1-butene
Description
4-(2-Fluorophenyl)-2-methyl-1-butene is an organofluorine compound characterized by a fluorophenyl group attached to a branched aliphatic chain. The presence of the fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence its reactivity, stability, and intermolecular interactions. This compound belongs to a broader class of substituted 2-methyl-1-butenes, which are studied for their applications in medicinal chemistry, polymer science, and organic synthesis. The fluorine atom enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical intermediates or bioactive molecules .
Properties
IUPAC Name |
1-fluoro-2-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6H,1,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOOEZMMCWYWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641167 | |
| Record name | 1-Fluoro-2-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-98-8 | |
| Record name | 1-Fluoro-2-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-2-methyl-1-butene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under mild conditions, making it suitable for the synthesis of various substituted alkenes.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-2-methyl-1-butene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-Fluorophenyl)-2-methyl-1-butanol or 4-(2-Fluorophenyl)-2-methyl-1-butanone.
Reduction: Formation of 4-(2-Fluorophenyl)-2-methylbutane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluorophenyl)-2-methyl-1-butene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-2-methyl-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to more potent biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 4-(2-Fluorophenyl)-2-methyl-1-butene differ in substituents on the phenyl ring or aliphatic chain. Below is a systematic comparison based on physicochemical properties, reactivity, and reported applications:
Substituent Effects on Physical Properties
- Key Observations :
- Halogen substituents (F, Br) increase density compared to oxygen-containing groups (methoxy, ethoxy). Bromine’s larger atomic radius contributes to higher density (1.215 g/cm³ vs. ~0.92–0.99 g/cm³ for oxygenated analogs) .
- Electron-withdrawing groups (e.g., carbethoxy) elevate boiling points due to stronger dipole interactions (304.7°C vs. 246.1°C for methoxy analog) .
Stability and Reactivity
- Fluorinated Analogs: Fluorine’s electronegativity stabilizes the phenyl ring against electrophilic substitution but may reduce stability in acidic environments. For example, fluorophenyl oxazolidinone derivatives (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid, suggesting sensitivity to acidic hydrolysis .
- Oxygenated Analogs : Methoxy and ethoxy groups improve solubility in polar solvents (e.g., chloroform, ethyl acetate) but may reduce thermal stability .
Critical Analysis of Data Limitations
- Gaps in Target Compound Data : Physical properties (e.g., melting/boiling points) and spectroscopic data (NMR, HRMS) for this compound are absent in the provided evidence, limiting direct comparisons.
- Structural Diversity : Analogs vary in substituent position (e.g., ortho vs. para), complicating extrapolation of trends.
Biological Activity
4-(2-Fluorophenyl)-2-methyl-1-butene is a synthetic organic compound notable for its potential biological activities. The presence of the fluorine atom in its structure enhances its binding affinity to various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₁₁H₁₄F
- Molecular Weight : 178.23 g/mol
- Structure : The compound features a butene backbone with a fluorophenyl group, which contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The fluorine atom enhances the compound's ability to form strong hydrogen bonds and interact with active sites on enzymes, potentially leading to the modulation of enzymatic activity and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Interaction : It might interact with various receptors, influencing signal transduction and cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and modulation of survival signaling pathways.
- Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation in various models.
- Antimicrobial Activity : The compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
Case Studies
- Anticancer Activity :
-
Inflammation Modulation :
- In a model of acute inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.
-
Antimicrobial Testing :
- The compound was tested against various bacterial strains, displaying notable inhibitory effects, which warrants further investigation into its mechanisms and potential therapeutic applications.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Fluorophenyl group with butene | Anticancer, anti-inflammatory |
| 4-(4-Fluorophenyl)-2-methyl-1-butene | Similar fluorinated structure | Antimicrobial potential |
| Indole Derivatives | Aromatic structures | Diverse biological activities including anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
